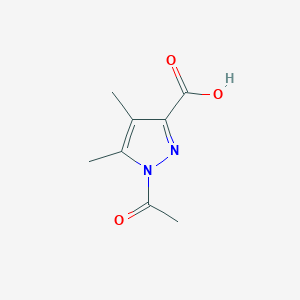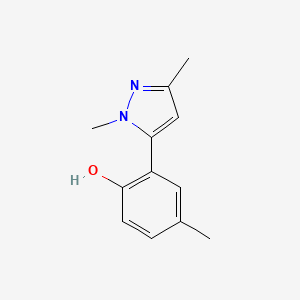![molecular formula C9H6INO4 B12855365 2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole](/img/structure/B12855365.png)
2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a carboxy(hydroxy)methyl group and an iodine atom at specific positions on the benzoxazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of methyl cyanide or dimethyl sulfoxide (DMSO) as solvents, with potassium carbonate (K₂CO₃) as a base and tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is carried out under argon atmosphere with blue LED radiation for 24 hours, yielding the desired benzoxazole derivative .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs catalytic systems to enhance reaction efficiency and yield. Metal catalysts, nanocatalysts, and ionic liquid catalysts are commonly used in these processes. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can lead to the cleavage of the oxazole ring, resulting in open-chain products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through palladium-catalyzed direct arylation reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO₂), bromotrichloromethane, and other oxidizing agents.
Reduction: Various reducing agents that can cleave the oxazole ring.
Substitution: Palladium catalysts, iodo-, bromo-, and chloro(hetero)aromatics.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Open-chain products.
Substitution: Substituted benzoxazole derivatives
Applications De Recherche Scientifique
2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, and other biomolecules. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: The parent compound of the benzoxazole family, known for its broad substrate scope and functionalization potential.
Oxazole: A related heterocyclic compound with similar biological activities.
Imidazole: Another heterocyclic compound with diverse applications in medicinal chemistry.
Uniqueness
2-(Carboxy(hydroxy)methyl)-5-iodobenzo[d]oxazole is unique due to the presence of both a carboxy(hydroxy)methyl group and an iodine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6INO4 |
|---|---|
Poids moléculaire |
319.05 g/mol |
Nom IUPAC |
2-hydroxy-2-(5-iodo-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-4-1-2-6-5(3-4)11-8(15-6)7(12)9(13)14/h1-3,7,12H,(H,13,14) |
Clé InChI |
OFYWVFJXYNVJTL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)N=C(O2)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





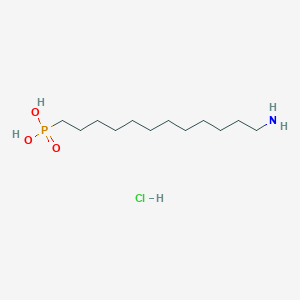


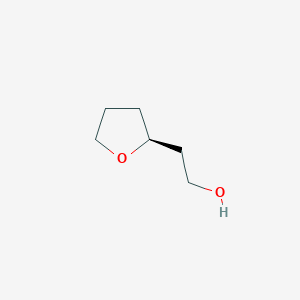
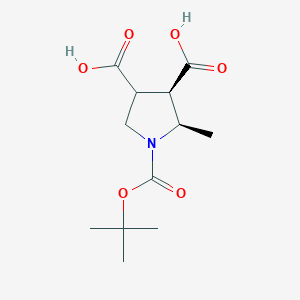
![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)


![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
